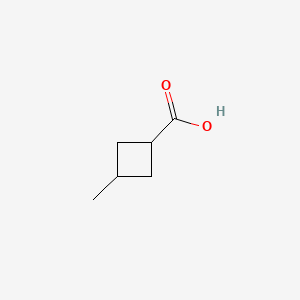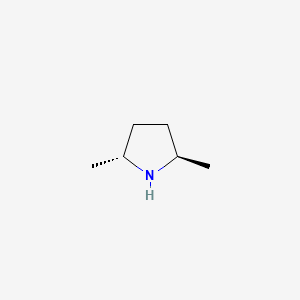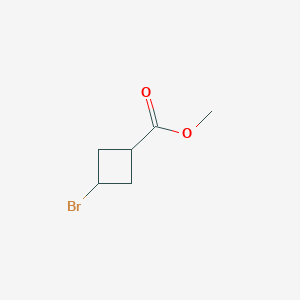
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
The compound “7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline” is a key intermediate in the synthesis of the anti-influenza drug Baloxavir Marboxil . It is prepared via a novel process that involves the preparation of 2-(2,2-dimethoxyethoxy)ethanamine .
Synthesis Analysis
The synthesis of this compound involves a novel and scalable route that avoids the use of explosive reagents and chromatography purification . The process includes a method to convert the mother liquor of the chemical resolution to the racemate . This new process has been successfully demonstrated on a large scale .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The process includes a novel preparation of 2-(2,2-dimethoxyethoxy)ethanamine with more convenient and safer manipulation .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1,2,3,4-tetrahydroisoquinoline derivatives, including those similar to 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for various biological activities. For instance, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) was found to be a potent peroxisome proliferators-activated receptor (PPAR) gamma agonist, showing potential as an efficacious and safe drug for diabetes (Azukizawa et al., 2008).
Enantioselective Synthesis
Enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from 1,2,3,4-tetrahydroisoquinolines like this compound has been reported. This process involves quantitative deprotonation in the α-position and subsequent alkylation, leading to the preparation of various alkaloids such as (+)-laudanidine and (+)-armepavine (Blank & Opatz, 2011).
Crystal Structure and Stereochemistry
Studies on optically active diaryl tetrahydroisoquinoline derivatives have provided insights into their crystal structures and stereochemistry. These findings are significant for understanding the stereocontrol when these compounds are used as catalysts (Naicker et al., 2011).
Ring-Opening Reactions
Research on ring-opening reactions of N-aryl-1,2,3,4-tetrahydroisoquinolines has led to the synthesis of novel isoquino[2,1-a][3,1]benzoxazine derivatives. This highlights the potential of this compound in forming structurally diverse compounds (Stanforth, 2000).
Anticancer Properties
Compounds derived from 1,2,3,4-tetrahydroisoquinoline, including structures akin to this compound, have shown potential as anticancer agents. Synthesized analogs demonstrated cytotoxicity against breast cancer cell lines (Redda et al., 2010).
Asymmetric Synthesis of Isoquinolines
The asymmetric synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, including derivatives like this compound, has been a focus, leading to the development of strategies for synthesizing morphine alkaloids (Hirsenkorn, 1990).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in neurotransmission, with AChE and BChE involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the degradation of dopamine, another important neurotransmitter .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . By inhibiting AChE, BChE, and MAO B, the compound prevents the breakdown of acetylcholine and dopamine, leading to increased levels of these neurotransmitters . This can have various effects on the nervous system, potentially influencing mood, memory, and other cognitive functions .
Biochemical Pathways
The compound’s action affects the cholinergic and dopaminergic pathways, which are involved in neurotransmission . By inhibiting the breakdown of acetylcholine and dopamine, this compound can influence the signaling processes in these pathways . The downstream effects of this can include changes in mood, memory, and other cognitive functions .
Eigenschaften
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-7,10,17H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGGNFFJMNHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614278 | |
| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252061-94-2 | |
| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)



![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)